
2-Azetidinecarboxylic acid, 3-(((3R)-1-(aminoiminomethyl)-3-piperidinyl)methyl)-4-oxo-1-((4-(1-oxo-6-phenylhexyl)-1-piperazinyl)carbonyl)-, (2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-363131 is very potent inhibitor of human tryptase with high selectivity versus other serine proteases, including trypsin.
Scientific Research Applications
Antibacterial Agents
A study by Frigola et al. (1995) focused on the synthesis of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl) derivatives to determine their effects on potency and in vivo efficacy in antibacterial applications. The study found that the absolute stereochemistry of both the azetidine and the oxazine rings was critical for increased in vitro activity and oral efficacy (Frigola et al., 1995).
HIV Entry Inhibition
In a study on HIV entry inhibitors, Watson et al. (2005) explored 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), which exhibited potent noncompetitive allosteric antagonism of the CCR5 receptor. This compound was found to have significant antiviral effects against HIV-1 (Watson et al., 2005).
Gastric Antisecretory Properties
Santilli et al. (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. These compounds demonstrated a dose-related reduction in total acid output in rats, indicating potential applications in treating gastric acid-related conditions (Santilli et al., 1987).
Analgesic Activity
Śladowska et al. (1999) synthesized amides of 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4- dioxo-1,2,3,4-tetrahydropyrido[2,3-d]-pyrimidine-5-carboxylic acid. Some of these compounds displayed strong analgesic activity, suggesting potential for pain management applications (Śladowska et al., 1999).
Enzyme Inhibitors
Lawande et al. (2015) synthesized azetidine iminosugars from D-glucose, including (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid, which exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger. This indicates potential applications in enzyme inhibition (Lawande et al., 2015).
properties
CAS RN |
384829-65-6 |
|---|---|
Product Name |
2-Azetidinecarboxylic acid, 3-(((3R)-1-(aminoiminomethyl)-3-piperidinyl)methyl)-4-oxo-1-((4-(1-oxo-6-phenylhexyl)-1-piperazinyl)carbonyl)-, (2S,3R)- |
Molecular Formula |
C28H40N6O5 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2S,3R)-3-[[(3R)-1-carbamimidoylpiperidin-3-yl]methyl]-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1 |
InChI Key |
FHCQLMSOTXBNCN-AKFKNWHVSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=N)N)C[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
SMILES |
C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-363131; BMS 363131; BMS363131. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




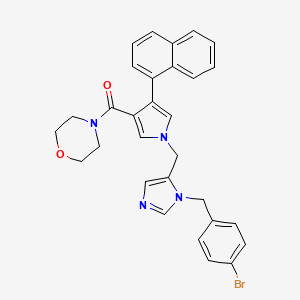
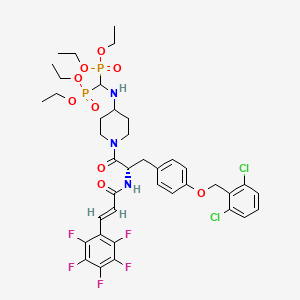
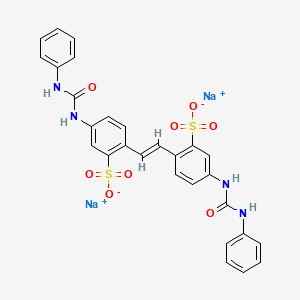
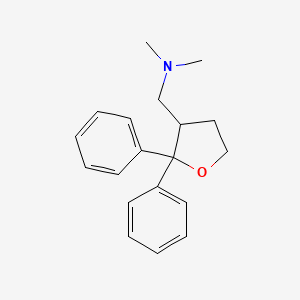
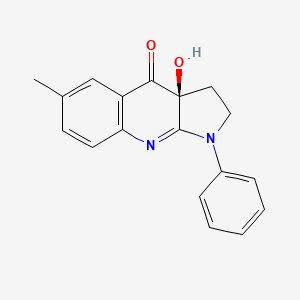
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)
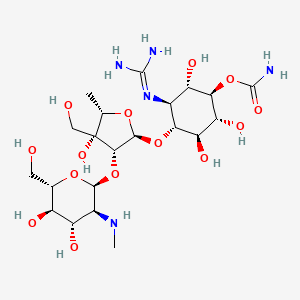

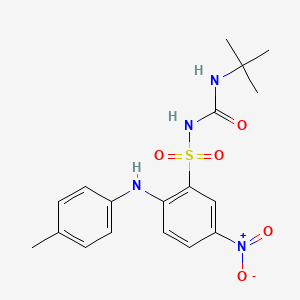
![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)